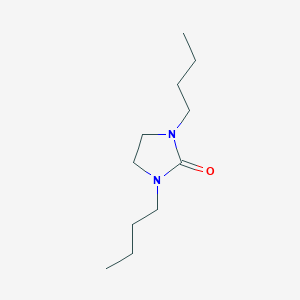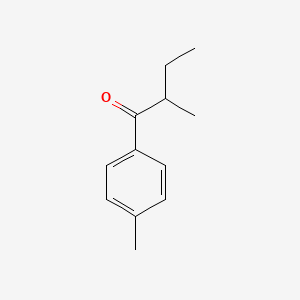
3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader family of nitrobenzoyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid typically involves multiple steps, starting with the nitration of appropriate benzene derivatives to introduce the nitro group. The subsequent steps may include alkylation, esterification, and other organic reactions to build the desired molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate cellular processes. Its structural features can help in understanding the interactions with biological macromolecules.
Medicine: In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. For instance, they might be investigated for their anti-inflammatory, analgesic, or anticancer activities.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a useful component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-nitrobenzoate
4-Methyl-3-nitrobenzyl alcohol
Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate
Uniqueness: 3-Ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid stands out due to its specific structural features, such as the presence of both an ethyl group and a nitro group on the benzene ring
Eigenschaften
IUPAC Name |
3-ethyl-3-(4-methyl-3-nitrobenzoyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-15(5-2,9-13(17)18)14(19)11-7-6-10(3)12(8-11)16(20)21/h6-8H,4-5,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZMULBNYCEWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[Formyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B7813164.png)


![tert-butyl 4-(2-hydroxyethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B7813185.png)
![1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione](/img/structure/B7813210.png)
![1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B7813214.png)





![1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-](/img/structure/B7813238.png)


